3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-22-18(25)14(28-19(22)27)10-13-16(20-11-12-6-5-9-26-12)21-15-7-3-4-8-23(15)17(13)24/h3-4,7-8,10,12,20H,2,5-6,9,11H2,1H3/b14-10- |
InChI Key |
QTRBJYBPJZBYAY-UVTDQMKNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is with a molecular weight of approximately 422.55 g/mol. The structure features a thiazolidine ring, a pyrido-pyrimidine moiety, and various functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). In vitro studies revealed that certain derivatives induced apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
The proposed mechanism involves the inhibition of specific enzymes associated with cancer metabolism. For example, some thiazolidine derivatives have been identified as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition constants (KIs) for these isoforms were found to be in the nanomolar range, indicating potent activity .
Enzyme Inhibition Studies
The compound's ability to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has also been explored. This enzyme plays a crucial role in regulating cortisol levels and has been linked to metabolic syndrome. Inhibitors of 11beta-HSD1 can potentially mitigate obesity-related disorders by altering cortisol metabolism .
Case Studies
- Study on Anticancer Activity :
- Enzyme Inhibition Analysis :
Toxicity and Safety
While many thiazolidine derivatives show promising biological activity, their safety profiles must be thoroughly evaluated. Preliminary toxicity studies indicate that some compounds may have acceptable safety margins; however, comprehensive toxicological assessments are needed before clinical applications.
Potential Therapeutic Applications
Given its diverse biological activities, the compound may hold therapeutic potential in treating:
- Cancers (e.g., breast and colorectal)
- Metabolic syndrome-related disorders
- Other conditions involving dysregulated steroid metabolism
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
